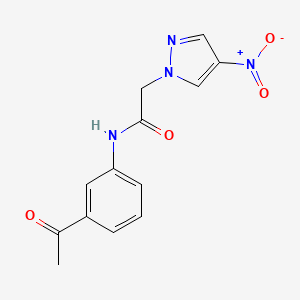![molecular formula C17H21N3O4 B6058634 diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate](/img/structure/B6058634.png)
diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate, also known as DPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPM is a pyrazoline derivative that has been synthesized through various methods and has been shown to exhibit significant biological activity. In
Mechanism of Action
The mechanism of action of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to exhibit various biochemical and physiological effects. In cancer cells, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to induce apoptosis and inhibit cell proliferation. In addition, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including Alzheimer's disease and diabetes. diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been shown to improve cognitive function and reduce blood glucose levels in animal models of Alzheimer's disease and diabetes, respectively.
Advantages and Limitations for Lab Experiments
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has several advantages for lab experiments, including its easy synthesis and significant biological activity. However, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate.
Future Directions
There are several future directions for the study of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate. In cancer research, further studies are needed to investigate the potential use of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate in combination with other anti-cancer agents. In addition, further studies are needed to investigate the potential use of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate in the treatment of other diseases, including neurodegenerative diseases and metabolic disorders. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate in order to develop safe and effective therapeutic agents.
Synthesis Methods
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been synthesized through various methods, including the reaction of malonic acid diethyl ester with hydrazine hydrate and phenylhydrazine. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with malonic acid diethyl ester. The synthesis of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been achieved through the reaction of ethyl cyanoacetate with 1-phenyl-3-methyl-5-pyrazolone in the presence of ammonium acetate.
Scientific Research Applications
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been studied for its potential therapeutic applications in various fields. In cancer research, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to exhibit significant anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress. In addition, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been investigated for its potential use in the treatment of diabetes, where it has been shown to reduce blood glucose levels and improve insulin sensitivity.
properties
IUPAC Name |
diethyl 2-[[(1-phenylpyrazolidin-3-ylidene)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-16(21)14(17(22)24-4-2)12-18-15-10-11-20(19-15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNNIQGOINFBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN=C1CCN(N1)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058555.png)
![methyl 2-({[(4-ethyl-5-hexyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6058556.png)
![3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6058561.png)
![3-ethyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6058573.png)

![5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6058590.png)
![N-(2-isopropyl-6-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6058595.png)

![1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-pyridinyl)propanamide](/img/structure/B6058629.png)
![6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6058632.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6058652.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)